2-(1,3,2-Dioxaborinan-2-yl)benzamide is a chemical compound that features a benzamide structure with a dioxaborinane moiety. This compound falls under the category of borylated compounds, which are known for their applications in organic synthesis and medicinal chemistry. The presence of the boron atom in the dioxaborinane ring enhances the compound's reactivity, making it a useful intermediate in various chemical reactions.
The compound has been synthesized as part of research focused on developing novel drug candidates and exploring new synthetic methodologies involving boron-containing compounds. Studies have indicated its potential use in pharmaceutical applications, particularly as proteasome inhibitors and in other therapeutic contexts .
2-(1,3,2-Dioxaborinan-2-yl)benzamide is classified as:
The synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzamide typically involves several steps, including the formation of the dioxaborinane ring and subsequent attachment to the benzamide moiety. Common methods include:
For instance, one method involves reacting an appropriate boronic acid derivative with an amine under controlled conditions to yield the desired benzamide structure. The reaction can be performed using solvents like dimethylformamide at elevated temperatures to drive the reaction towards completion .
The molecular structure of 2-(1,3,2-Dioxaborinan-2-yl)benzamide consists of:
The molecular formula is , and its molecular weight is approximately 197.02 g/mol. The compound exhibits specific spectroscopic features that can be analyzed through techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm its structure .
2-(1,3,2-Dioxaborinan-2-yl)benzamide can participate in various chemical reactions due to its reactive functional groups:
In practical applications, this compound's ability to undergo cross-coupling reactions makes it valuable for synthesizing complex organic molecules that are relevant in drug discovery .
The mechanism of action for 2-(1,3,2-Dioxaborinan-2-yl)benzamide typically involves:
Studies have shown that compounds containing dioxaborinane moieties can exhibit significant biological activity by inhibiting proteasome functions, which is crucial for cellular regulation and protein degradation processes .
Relevant analyses such as IR (Infrared Spectroscopy), NMR, and X-ray crystallography have been employed to characterize these properties accurately .
2-(1,3,2-Dioxaborinan-2-yl)benzamide has several notable applications:
Research continues to explore its full potential within various scientific fields, particularly in drug development and synthetic organic chemistry .
The synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzamide relies critically on tailored boron-containing precursors that enable efficient dioxaborinane ring formation. Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate serves as a pivotal intermediate, where the cyclic boronate ester group provides both reactivity and stability during transformations. This precursor undergoes aminolysis with ammonia or protected amines to yield the target benzamide, preserving the dioxaborinane moiety intact [6]. Alternative precursors like pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) offer enhanced crystallinity but may necessitate harsher conditions for ring transformation due to steric constraints [4].
The dioxaborinane ring formation typically occurs via transesterification, where 1,3-diols (such as 1,3-propanediol) react with ortho-substituted phenylboronic acids under azeotropic dehydration. Catalyst selection profoundly impacts efficiency: Lewis acids like zinc triflate accelerate ring closure at 80–100°C, whereas uncatalyzed reactions require prolonged reflux in toluene [2]. Crucially, the ortho-carboxamide group in the target compound influences precursor design, as its polarity necessitates protection (e.g., as a tert-butyl ester) during boron insertion to prevent chelation-induced side reactions [6].
Table 1: Key Boron Precursors for Dioxaborinane Synthesis
Precursor | Reaction Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Ethyl 2-boronobenzoate | 1,3-Propanediol, Zn(OTf)₂, 85°C | 78 | Direct functional group compatibility |
2-(Pinacolboranyl)benzamide | Toluene reflux, 48h | 65 | Commercial availability |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Transesterification, 110°C | 72 | Enhanced crystallinity |
Palladium-catalyzed cross-coupling methodologies enable efficient access to 2-(1,3,2-Dioxaborinan-2-yl)benzamide derivatives from halogenated benzamide precursors. Suzuki-Miyaura coupling stands out for its compatibility with the dioxaborinane ring, utilizing aryl halides and palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. For example, ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate couples with 4-chloro-2-iodopyridine under optimized conditions (K₂CO₃, DMF/H₂O, 80°C) to install heteroaryl motifs adjacent to the boronate ester [6].
The ortho-benzamide group necessitates careful catalyst selection to avoid deactivation. Bulky phosphine ligands (e.g., SPhos) mitigate coordination-induced catalyst poisoning, while aqueous-organic biphasic systems (toluene/water) enhance yields by minimizing hydrolysis of the dioxaborinane [6] [9]. Recent advances employ nickel catalysis for chloroarene activation, broadening substrate scope to include electron-deficient aryl chlorides previously unreactive under palladium systems [9]. Post-coupling, the ester intermediate undergoes aminolysis to furnish the benzamide, with the dioxaborinane ring remaining intact under basic conditions (pH 8–9) .
Table 2: Cross-Coupling Conditions for Borylated Benzamide Derivatives
Aryl Halide | Catalyst System | Base/Solvent | Yield (%) |
---|---|---|---|
4-Chloro-2-iodopyridine | Pd(PPh₃)₄, SPhos | K₂CO₃, DMF/H₂O | 85 |
2-Bromo-4-methylpyridine | NiCl₂(dppe) | Cs₂CO₃, Dioxane | 76 |
3-Iodobenzotrifluoride | Pd(OAc)₂, XPhos | K₃PO₄, Toluene/H₂O | 68 |
Fragment-based approaches leverage modular assembly of 2-(1,3,2-Dioxaborinan-2-yl)benzamide, treating the dioxaborinane and benzamide as discrete units for combinatorial diversification. The benzamide fragment is modified via directed ortho-metalation (DoM), where the carboxamide group acts as a directing group for regioselective lithiation. Deprotonation using lithium tetramethylpiperidide (LiTMP) at −75°C in tetrahydrofuran installs halides, boronate esters, or alkyl chains at the ortho position prior to boron ring formation [6].
Alternatively, decarbonylation strategies provide access to meta- and para-substituted analogs. Under heated conditions (DMF, 85°C), 2,3,4,5-tetrachlorophthalimide derivatives undergo unexpected decarbonylation to yield tetrachlorinated borylated benzamides—a process driven by steric strain and the electron-withdrawing effect of chlorine substituents [7]. This serendipitous transformation enables rapid diversification of the benzamide core without requiring multistep protection/deprotection sequences.
Biological profiling reveals that benzamide modifications profoundly alter target engagement. Replacing the methylbutyrate side chain in kahalalide A-inspired analogs with achiral hexanoate enhances antimycobacterial potency 2-fold, while truncation abolishes activity [5]. Similarly, glycosidase inhibition studies demonstrate that tetrachlorinated borylated benzamides selectively inhibit rat intestinal maltase (IC₅₀ = 74.7 μM) and bovine liver β-galactosidase, underscoring the pharmacophore’s versatility [7].
Solid-phase synthesis revolutionizes the production of 2-(1,3,2-Dioxaborinan-2-yl)benzamide libraries by enabling iterative coupling and purification via resin capture. The Kenner sulfonamide "safety-catch" linker proves instrumental, immobilizing fluorenylmethoxycarbonyl-d-Phenylalanine (Fmoc-d-Phe) through its carboxylate group. Subsequent peptide elongation with Fmoc-d-Leu, Fmoc-l-Thr(tert-butyl), and Fmoc-d-Phe constructs linear precursors on-resin, monitored by quantitative ninhydrin or 2,4,6-trinitrobenzenesulfonic acid (TNBS) assays to ensure >99% coupling efficiency [5].
Cyclization occurs after switching nitrogen protection from fluorenylmethoxycarbonyl to trityl, activating the linker via alkylation with iodoacetonitrile. Intramolecular cyclative cleavage liberates depsipeptides while minimizing dimerization—a critical advantage over solution-phase methods [5]. Post-cleavage, trifluoroacetic acid deprotects tert-butyl ethers to unveil the free benzamide. This strategy achieves 15–20% overall yield for cyclic borylated peptides, with HPLC analysis confirming absence of oligomeric impurities [5].
Table 3: Solid-Phase Synthesis Optimization Parameters
Step | Key Reagents/Conditions | Monitoring Method | Efficiency Metric |
---|---|---|---|
Resin Loading | Fmoc-d-Phe, DIEA, DMF, 2h, 25°C | Fmoc UV quantification | 0.8 mmol/g loading |
Peptide Elongation | Fmoc-amino acids, HBTU, DIPEA | TNBS/ninhydrin tests | >99% stepwise yield |
Safety-Catch Activation | Iodoacetonitrile, DIPEA, DMF, 12h | FT-IR spectroscopy | Complete alkylation |
Cyclative Cleavage | Piperidine/DMF (1:4), 2h, 25°C | LC-MS | 15–20% overall yield |
For high-throughput applications, automated synthesizers execute parallel couplings using split-and-pool techniques. Varied acyl donors (e.g., S-methylbutyrate, hexanoate) introduce diversity at the threonine side chain, while on-resin Mitsunobu reactions enable ether formation without epimerization [5]. This platform facilitates rapid SAR exploration, exemplified by the discovery that hexanoate analogs exhibit superior antimycobacterial activity versus natural derivatives [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9